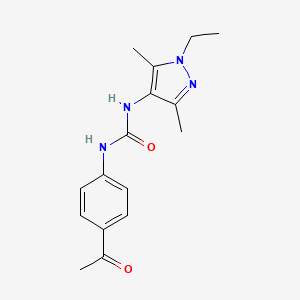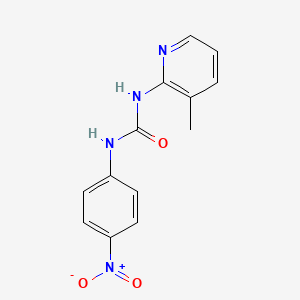![molecular formula C23H27N5O4 B4131670 1,3-dimethyl-5-nitro-6-(4-{[4-(propan-2-yl)phenyl]carbonyl}piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4131670.png)
1,3-dimethyl-5-nitro-6-(4-{[4-(propan-2-yl)phenyl]carbonyl}piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one
Vue d'ensemble
Description
1,3-dimethyl-5-nitro-6-(4-{[4-(propan-2-yl)phenyl]carbonyl}piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the benzimidazole class This compound is characterized by its unique structure, which includes a benzimidazole core, a piperazine ring, and various substituents such as isopropylbenzoyl and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-nitro-6-(4-{[4-(propan-2-yl)phenyl]carbonyl}piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the piperazine ring and the subsequent addition of the isopropylbenzoyl and nitro groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and reduce production time.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-dimethyl-5-nitro-6-(4-{[4-(propan-2-yl)phenyl]carbonyl}piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.
Applications De Recherche Scientifique
1,3-dimethyl-5-nitro-6-(4-{[4-(propan-2-yl)phenyl]carbonyl}piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: Researchers study its interactions with biological systems to understand its mechanism of action and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-5-nitro-6-(4-{[4-(propan-2-yl)phenyl]carbonyl}piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-{5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine
- **2-{5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline
Uniqueness
1,3-dimethyl-5-nitro-6-(4-{[4-(propan-2-yl)phenyl]carbonyl}piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one stands out due to its specific combination of functional groups and structural features
Propriétés
IUPAC Name |
1,3-dimethyl-5-nitro-6-[4-(4-propan-2-ylbenzoyl)piperazin-1-yl]benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-15(2)16-5-7-17(8-6-16)22(29)27-11-9-26(10-12-27)20-13-18-19(14-21(20)28(31)32)25(4)23(30)24(18)3/h5-8,13-15H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIYXVJVIGXZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C4C(=C3)N(C(=O)N4C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[({4-[(1-adamantylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4131590.png)
![[3-(1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanone](/img/structure/B4131594.png)

![dimethyl 2-{[2-(phenylthio)propanoyl]amino}terephthalate](/img/structure/B4131603.png)
![N-{2-[(isobutylamino)carbonyl]phenyl}-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4131608.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B4131617.png)

![4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B4131637.png)

![N-butyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4131646.png)

![5-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-one](/img/structure/B4131686.png)
![2-({4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-phenylethyl)acetamide](/img/structure/B4131693.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4131701.png)
